![molecular formula C21H18N4O4 B2664160 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one CAS No. 941930-53-6](/img/structure/B2664160.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinoline is a colorless hygroscopic liquid with a strong odor. It is mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. It is also used as a solvent for resins and terpenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of quinoline may apply, such as it being a colorless liquid with a strong odor .Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
Quinoline derivatives, due to their high electron density, show significant effectiveness against metallic corrosion. They adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, making them valuable as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinazoline derivatives are explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Activities
Quinoline and quinazoline alkaloids have shown a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. These compounds have historically been isolated from natural sources, and their bioactive potentials are under continuous investigation for drug development (Shang et al., 2018).
Drug Metabolism and Toxicity
The metabolism and toxicity of quinoxaline 1,4-dioxide derivatives (QdNOs), related to oxidative stress, have been studied, indicating that oxidative stress plays a critical role in their toxic effects. Understanding the oxidative stress involved in QdNO-induced toxicity could improve the use of antioxidants and help develop novel QdNO compounds with fewer toxic effects (Wang et al., 2016).
Analytical Methods for Antioxidant Activity
Various analytical methods for determining antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron, have been reviewed. These methods are crucial in antioxidant analysis and the determination of antioxidant capacity of complex samples, which could potentially include quinoline derivatives (Munteanu & Apetrei, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-20-11-10-18(16-6-3-8-17(13-16)25(28)29)22-24(20)14-21(27)23-12-4-7-15-5-1-2-9-19(15)23/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAIAFATKCHVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine](/img/structure/B2664077.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2664078.png)
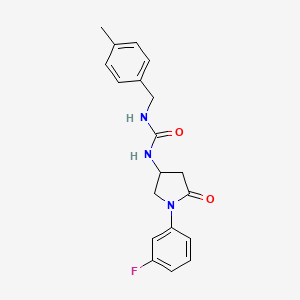
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664081.png)
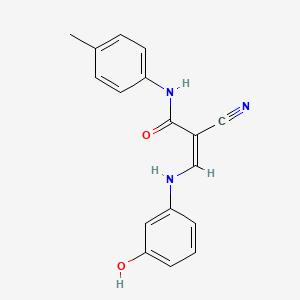
![N~6~-(2-chlorobenzyl)-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664083.png)
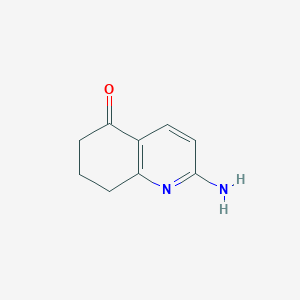
![Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2664088.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2664090.png)
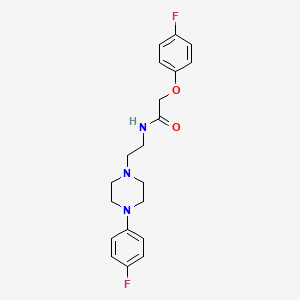
![3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2664094.png)
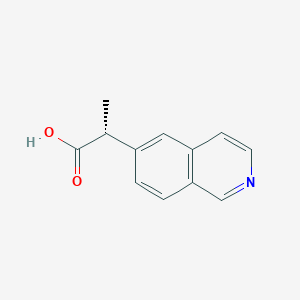
![2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2664096.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2664098.png)